molecular formula C14H20N2O3S B13209212 tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate

Cat. No.: B13209212
M. Wt: 296.39 g/mol
InChI Key: HPHFHIRSBDGEHN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is a formylated piperazine derivative, which means it contains a piperazine ring substituted with a formyl group and a tert-butyl ester group. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of N-Boc-piperazine with an appropriate thiophene derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine. The mixture is stirred and cooled to facilitate the reaction . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function . The piperazine ring provides conformational flexibility, enhancing its ability to interact with different targets.

Comparison with Similar Compounds

tert-Butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization compared to other piperazine derivatives.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

tert-butyl 4-(3-formylthiophen-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)16-7-5-15(6-8-16)12-11(10-17)4-9-20-12/h4,9-10H,5-8H2,1-3H3

InChI Key

HPHFHIRSBDGEHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CS2)C=O

Origin of Product

United States

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